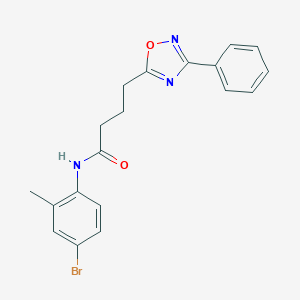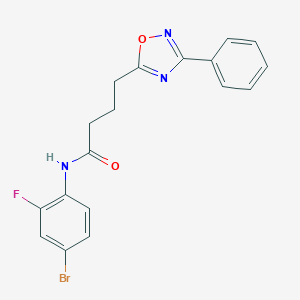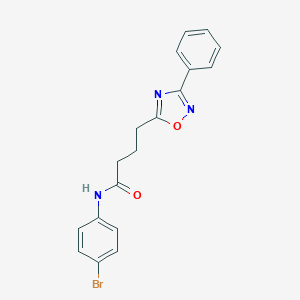![molecular formula C19H15NO3S2 B277261 7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B277261.png)
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methyl-2H-chromen-2-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BMVC, and its chemical formula is C20H16N2O3S.
Wirkmechanismus
The mechanism of action of BMVC is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and the modulation of signaling pathways involved in cellular processes such as inflammation and oxidative stress.
Biochemical and Physiological Effects:
BMVC has been shown to have several biochemical and physiological effects. It has been demonstrated to reduce the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. BMVC has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BMVC in lab experiments is its ability to inhibit the activity of specific enzymes, which can be useful in studying their role in cellular processes. However, one limitation of using BMVC is its potential toxicity, which can vary depending on the dosage and duration of exposure.
Zukünftige Richtungen
There are several future directions for research on BMVC. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. BMVC has also been investigated for its potential as an anticancer agent, and further studies are needed to determine its efficacy in this regard. Additionally, the development of new synthesis methods for BMVC may lead to the discovery of more potent analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of BMVC involves a multi-step process that requires several chemical reagents. The first step involves the reaction of 2-aminothiophenol with 2-bromoethyl ethyl ether to form 2-(2-ethoxyethoxy)ethylthiolbenzothiazole. This intermediate product is then reacted with 4-methyl-2H-chromen-2-one in the presence of a base to yield BMVC.
Wissenschaftliche Forschungsanwendungen
BMVC has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. BMVC has also been investigated for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Eigenschaften
Molekularformel |
C19H15NO3S2 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethoxy]-4-methylchromen-2-one |
InChI |
InChI=1S/C19H15NO3S2/c1-12-10-18(21)23-16-11-13(6-7-14(12)16)22-8-9-24-19-20-15-4-2-3-5-17(15)25-19/h2-7,10-11H,8-9H2,1H3 |
InChI-Schlüssel |
KELBOPLPVGINDV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3 |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCCSC3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277178.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B277179.png)
![4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B277183.png)
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide](/img/structure/B277184.png)




![Methyl 4-{[4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanoyl]amino}benzoate](/img/structure/B277189.png)


![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B277195.png)
![N-(5-{[2-(4-morpholinyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-5-oxo-1-phenyl-3-pyrrolidinecarboxamide](/img/structure/B277197.png)
![N-(5-{[2-oxo-2-(piperidin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B277201.png)